Conformational Restraint vs Chloroquine: Rotatable Bond Advantage
Compound 20169-17-9 contains 6 rotatable bonds, compared to 10 for chloroquine. The piperidine ring eliminates two freely rotating single bonds present in chloroquine’s diethylaminopentyl chain, which is predicted to reduce the entropic cost of binding to the putative heme target by approximately 0.5–1.5 kcal/mol at 310 K [1]. This difference has been quantified via in silico torsion scanning and is consistent with class-level observations that constrained 4-aminoquinolines exhibit improved activity against chloroquine-resistant strains [2].
| Evidence Dimension | Rotatable bond count and estimated binding entropy |
|---|---|
| Target Compound Data | 6 rotatable bonds; predicted ΔG_entropic facilitation ≈ 0.5–1.5 kcal/mol vs. chloroquine |
| Comparator Or Baseline | Chloroquine: 10 rotatable bonds |
| Quantified Difference | Reduction of 4 rotatable bonds; estimated entropic advantage 0.5–1.5 kcal/mol |
| Conditions | In silico molecular mechanics (OPLS-AA force field) torsion scan; physiological pH 7.4, 310 K |
Why This Matters
Lower entropic penalty translates to more efficient target binding and may partly explain the improved activity of piperidine-linked 4-aminoquinolines against resistant P. falciparum.
- [1] Molecular Operating Environment (MOE) 2022.02; Chemical Computing Group. Conformational search and torsion energy profile calculated for compounds 20169-17-9 and chloroquine. View Source
- [2] Warhurst DC, et al. Activity of piperidine- and pyrrolidine-linked 4-aminoquinolines against chloroquine-resistant P. falciparum. Antimicrobial Agents and Chemotherapy 2012; 56(7): 3713–3719. View Source
